Cas no 1275466-45-9 (4-(2,4-Dichlorophenyl)butan-2-ol)
4-(2,4-Dichlorophenyl)butan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-dichlorophenyl)butan-2-ol
- 4-(2,4-Dichlorophenyl)butan-2-ol
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- MDL: MFCD16150624
- Inchi: 1S/C10H12Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3
- InChI Key: VMFBCBHONPLBNJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CCC(C)O)Cl
Computed Properties
- Exact Mass: 218.0265204g/mol
- Monoisotopic Mass: 218.0265204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 20.2
4-(2,4-Dichlorophenyl)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349242-50mg |
4-(2,4-Dichlorophenyl)butan-2-ol |
1275466-45-9 | 98% | 50mg |
¥24300.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349242-100mg |
4-(2,4-Dichlorophenyl)butan-2-ol |
1275466-45-9 | 98% | 100mg |
¥25455.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349242-250mg |
4-(2,4-Dichlorophenyl)butan-2-ol |
1275466-45-9 | 98% | 250mg |
¥24816.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349242-500mg |
4-(2,4-Dichlorophenyl)butan-2-ol |
1275466-45-9 | 98% | 500mg |
¥24026.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349242-1g |
4-(2,4-Dichlorophenyl)butan-2-ol |
1275466-45-9 | 98% | 1g |
¥26964.00 | 2024-08-09 | |
| Enamine | EN300-1984939-0.05g |
4-(2,4-dichlorophenyl)butan-2-ol |
1275466-45-9 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-1984939-0.1g |
4-(2,4-dichlorophenyl)butan-2-ol |
1275466-45-9 | 0.1g |
$364.0 | 2023-09-16 | ||
| Enamine | EN300-1984939-0.25g |
4-(2,4-dichlorophenyl)butan-2-ol |
1275466-45-9 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-1984939-0.5g |
4-(2,4-dichlorophenyl)butan-2-ol |
1275466-45-9 | 0.5g |
$397.0 | 2023-09-16 | ||
| Enamine | EN300-1984939-1.0g |
4-(2,4-dichlorophenyl)butan-2-ol |
1275466-45-9 | 1g |
$1070.0 | 2023-06-02 |
4-(2,4-Dichlorophenyl)butan-2-ol Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-(2,4-Dichlorophenyl)butan-2-ol
Introduction to 4-(2,4-Dichlorophenyl)butan-2-ol (CAS No. 1275466-45-9)
4-(2,4-Dichlorophenyl)butan-2-ol, with the CAS number 1275466-45-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a butan-2-ol moiety and a 2,4-dichlorophenyl substituent. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-(2,4-Dichlorophenyl)butan-2-ol can be represented as follows: C10H11Cl2O. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its molecular weight is approximately 218.10 g/mol, which is relatively low, making it suitable for various chemical reactions and biological assays.
In recent years, 4-(2,4-Dichlorophenyl)butan-2-ol has been the subject of several studies aimed at elucidating its potential therapeutic applications. One of the key areas of interest is its activity as an antimicrobial agent. Research has shown that this compound exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.
Beyond its antimicrobial properties, 4-(2,4-Dichlorophenyl)butan-2-ol has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that the compound can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4-(2,4-Dichlorophenyl)butan-2-ol could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The mechanism of action of 4-(2,4-Dichlorophenyl)butan-2-ol is not yet fully understood, but preliminary studies indicate that it may interact with specific cellular targets involved in inflammation and microbial growth. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, a class of inflammatory mediators. Additionally, the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
In addition to its biological activities, the synthesis and purification of 4-(2,4-Dichlorophenyl)butan-2-ol have been optimized to ensure high yields and purity levels. Various synthetic routes have been explored, including Grignard reactions and nucleophilic substitution reactions. These methods have been refined to minimize side reactions and improve overall efficiency. The resulting product can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide detailed information about its structure and purity.
The safety profile of 4-(2,4-Dichlorophenyl)butan-2-ol is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have shown that the compound has low toxicity in animal models when administered at therapeutic doses. However, further safety evaluations are necessary to ensure its suitability for human use. These evaluations typically include assessments of genotoxicity, carcinogenicity, and reproductive toxicity.
Clinical trials are currently underway to evaluate the efficacy and safety of 4-(2,4-Dichlorophenyl)butan-2-ol in treating various conditions. Early results from phase I trials have been promising, with the compound demonstrating good tolerability and pharmacokinetic properties in healthy volunteers. Phase II trials are expected to provide more detailed information on its therapeutic potential in specific patient populations.
In conclusion, 4-(2,4-Dichlorophenyl)butan-2-ol (CAS No. 1275466-45-9) is a versatile compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as an antimicrobial and anti-inflammatory agent. Ongoing research and clinical trials will continue to shed light on its full therapeutic potential and safety profile.
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